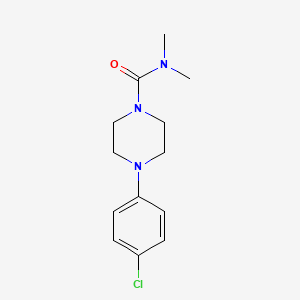

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with dimethylcarbamoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding hydroxyl derivatives.

Reduction: Reduction products such as amines.

Substitution: Substituted piperazine derivatives.

Applications De Recherche Scientifique

Therapeutic Applications

The compound has been primarily investigated for its role in treating allergic conditions. It is structurally related to cetirizine, an antihistamine used for managing allergic rhinitis and chronic urticaria. Research indicates that derivatives of this compound exhibit similar pharmacological properties, making them candidates for further development in allergy treatments.

Key Therapeutic Uses:

- Antihistamine Activity: Similar to cetirizine, it has been shown to effectively block histamine receptors, alleviating symptoms of allergies such as sneezing and itching.

- Potential Anticancer Properties: Some studies suggest that modifications of this compound may enhance its efficacy against certain cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Synthesis and Derivatives

The synthesis of 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide involves several chemical reactions that can yield various derivatives with unique properties. The synthesis process typically includes:

- Formation of Piperazine Ring: Starting from piperazine and chlorinated phenyl compounds.

- Carboxamide Formation: Reacting with carboxylic acids or their derivatives to introduce the carboxamide functional group.

Table 1: Synthesis Overview

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Piperazine + 4-chlorobenzyl chloride | 4-(4-chlorophenyl)piperazine |

| 2 | Amide Formation | 4-(4-chlorophenyl)piperazine + Carboxylic acid | This compound |

Case Study 1: Antihistamine Efficacy

A study conducted by De Vos et al. (1987) demonstrated the effectiveness of cetirizine in treating allergic rhinitis. The findings suggest that compounds similar to this compound could provide comparable relief for allergy sufferers through their mechanism of action on H1 receptors .

Case Study 2: Anticancer Potential

Recent research published in MDPI explored novel derivatives based on the piperazine structure, revealing promising results in inhibiting cancer cell proliferation. The study indicated that modifications to the piperazine core could enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Pharmacological Insights

The pharmacodynamics of this compound reveal its capacity to interact with various biological targets, including:

Mécanisme D'action

The mechanism by which 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, leading to the activation or inhibition of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Piperazine derivatives

Chlorophenyl derivatives

Dimethylcarbamoyl derivatives

Uniqueness: 4-(4-Chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Compared to other piperazine derivatives, it exhibits superior binding affinity and selectivity towards certain receptors, making it a valuable compound in scientific research and industrial applications.

Activité Biologique

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a carboxamide group, and a chlorophenyl substituent. Its molecular formula is C12H16ClN2O, which contributes to its pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit certain kinase activities, which are crucial for various cellular processes. The inhibition of these kinases can lead to altered signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting tumor cell growth. A study showed that it effectively reduced the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antidiabetic Potential

In addition to its anticancer properties, this compound has been evaluated for antidiabetic activity. It was found to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models .

Neuropharmacological Effects

The compound also displays neuropharmacological effects, potentially acting as an anxiolytic or antidepressant. Its interaction with serotonin receptors has been suggested as a mechanism for these effects .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in cancer cell viability (IC50 values reported) through apoptosis induction. |

| Study 2 | Showed improved insulin sensitivity in diabetic rats, with a notable decrease in fasting blood glucose levels. |

| Study 3 | Investigated the anxiolytic effects in rodent models, revealing decreased anxiety-like behavior in elevated plus maze tests. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics, with studies suggesting a half-life conducive for therapeutic applications. Its metabolic stability has been evaluated using liver microsomes, indicating reasonable resistance to metabolic degradation .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-15(2)13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTROXLQRRWMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.